2,2,2-Tribromoethoxybenzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
79080-55-0 |
|---|---|
Molecular Formula |
C8H7Br3O |
Molecular Weight |
358.85 g/mol |
IUPAC Name |
2,2,2-tribromoethoxybenzene |
InChI |
InChI=1S/C8H7Br3O/c9-8(10,11)6-12-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
QRVPGYYHILNSKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(Br)(Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2,2,2 Tribromoethoxybenzene
Established Synthetic Routes to Highly Brominated Aromatic Ethers
Established synthetic routes for compounds analogous to 2,2,2-Tribromoethoxybenzene rely on fundamental reactions in organic chemistry. These methods, while robust, often involve stoichiometric reagents and can generate significant waste. The core strategies involve either constructing the ether from brominated precursors or brominating a pre-formed ether.
Overview of Bromination Strategies (e.g., electrophilic, radical)
Bromination is a key transformation in the synthesis of halogenated organic compounds. The strategy employed depends on whether the target is the aromatic ring or the alkyl side chain.
Electrophilic Aromatic Bromination : This method is used to introduce bromine atoms onto the benzene (B151609) ring. The ether's alkoxy group (-OCH₂CBr₃) is an activating, ortho, para-directing group, meaning it directs incoming electrophiles to the positions adjacent and opposite to it on the ring. youtube.com Common reagents for this transformation include molecular bromine (Br₂) often in the presence of a Lewis acid catalyst like FeBr₃, or milder reagents such as N-Bromosuccinimide (NBS). youtube.comnih.gov The reaction proceeds via the attack of the electron-rich aromatic ring on an electrophilic bromine species, followed by the restoration of aromaticity. youtube.com Using reagents like a bromide:bromate mixture can also achieve bromination of aromatic ethers under ambient conditions without a catalyst. rsc.orgresearchgate.net
Radical Bromination : To introduce bromine atoms onto the alkyl side chain, particularly at a position adjacent to the ether oxygen (the α-position), a radical mechanism is typically required. This is often achieved using reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or a chemical initiator like benzoyl peroxide. acsgcipr.org This process involves the abstraction of a hydrogen atom to form a radical, which then reacts with a bromine source.
| Bromination Strategy | Typical Reagents | Target Position | Mechanism |
| Electrophilic Aromatic | Br₂, FeBr₃; NBS; H₂O₂-HBr | Aromatic Ring (ortho, para) | Electrophilic Substitution |
| Radical | NBS, light (hν) or initiator | Alkyl Side Chain (Benzylic/Allylic) | Free Radical Chain Reaction |
Etherification Reactions for Aryl Alkyl Ether Formation
The formation of the aryl alkyl ether bond is a cornerstone of this synthesis. Several classical methods are available for this purpose.
Williamson Ether Synthesis : This is a versatile and widely used method for preparing ethers. britannica.com It involves the reaction of a sodium phenoxide (formed by deprotonating a phenol (B47542) with a strong base like sodium hydride) with an alkyl halide. wikipedia.orglibretexts.org In the context of this compound, this could involve reacting sodium phenoxide with 1,1,1,2-tetrabromoethane or, more plausibly, reacting a brominated sodium phenoxide with an appropriate haloethane derivative. The reaction proceeds via an Sₙ2 mechanism, where the alkoxide ion acts as a nucleophile. wikipedia.org
Ullmann Condensation : This reaction is particularly useful for forming diaryl ethers but can be adapted for alkyl aryl ethers. It typically involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base at elevated temperatures. organic-chemistry.org
Mitsunobu Reaction : This reaction allows for the formation of an ether from an alcohol and a phenol under mild conditions using triphenylphosphine (PPh₃) and a diazodicarboxylate, such as diethyl azodicarboxylate (DEAD). nih.gov It offers an alternative to the Williamson synthesis, particularly when base-sensitive functional groups are present.
Precursor Synthesis and Functional Group Interconversions
The synthesis of this compound relies on readily available or synthetically accessible precursors. Key starting materials could include phenol, 2,2,2-tribromoethanol, or various brominated derivatives thereof.
A plausible synthetic sequence could start with the etherification of phenol with a suitable two-carbon electrophile, followed by exhaustive bromination of the ethyl side chain. Alternatively, one could begin with a brominated phenol and perform an etherification. The choice of route depends on the relative reactivity of the starting materials and the desired selectivity. For instance, synthesizing the ether linkage first and then performing bromination might be preferred to avoid potential side reactions associated with highly brominated starting materials. masterorganicchemistry.com
Novel Approaches and Methodological Advancements in its Preparation
Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for reactions like bromination and etherification. These novel approaches often rely on catalysis and green chemistry principles.
Catalytic Strategies for Efficient Bromination and Etherification
Catalysis offers a powerful tool to improve the efficiency and selectivity of ether synthesis and bromination, often allowing for milder reaction conditions and lower catalyst loadings.
Catalytic Etherification : Modern cross-coupling reactions have been developed as powerful alternatives to classical methods. Palladium- and copper-catalyzed C-O coupling reactions, analogous to the Buchwald-Hartwig amination, allow for the formation of aryl alkyl ethers from aryl halides or triflates and alcohols. organic-chemistry.orgnih.gov These methods often employ specialized ligands to facilitate the catalytic cycle and can tolerate a wide range of functional groups. nih.gov Nickel-catalyzed etherification, sometimes promoted by light, has also emerged as an effective method for coupling alcohols with aryl electrophiles like bromides and chlorides. liv.ac.uk
Catalytic Bromination : Various catalysts have been developed to enhance the efficiency and regioselectivity of bromination. Iodine has been shown to catalyze the aromatic bromination of aryl ethers using NBS. researchgate.net Zeolites and other solid supports can induce high para-selectivity in electrophilic bromination. nih.gov Metal-free catalytic systems, such as those using an ionic liquid catalyst with hydrobromic acid in water, have also been developed for aerobic oxidative bromination. researchgate.net
| Catalytic Reaction | Metal/Catalyst | Reactants | Advantage |
| C-O Coupling | Palladium (Pd) | Aryl halide/triflate + Alcohol | Broad substrate scope, functional group tolerance |
| C-O Coupling | Copper (Cu) | Aryl halide + Alcohol | Lower cost than palladium, effective for aryl iodides/bromides organic-chemistry.org |
| C-O Coupling | Nickel (Ni) | Aryl halide/sulfonate + Alcohol | Use of inexpensive metal, can be light-promoted liv.ac.uk |
| Aromatic Bromination | Iodine (I₂) | Aryl ether + NBS | Metal-free, efficient researchgate.net |
Green Chemistry Principles in this compound Synthesis (e.g., "On Water" reactions)
Green chemistry aims to reduce the environmental impact of chemical processes. This includes using less hazardous reagents, avoiding organic solvents, and improving atom economy. acsgcipr.org
Greener Brominating Agents : Efforts have been made to replace molecular bromine with safer and more environmentally benign alternatives. An aqueous calcium bromide-bromine system (CaBr₂-Br₂) or a bromide:bromate reagent prepared from industrial intermediates can serve as effective and renewable brominating agents. rsc.orgsemanticscholar.org The use of H₂O₂-HBr systems represents a green approach to both electrophilic and radical bromination. researchgate.net
"On Water" Reactions : Performing organic reactions in water instead of traditional organic solvents is a key principle of green chemistry. Both bromination and ether synthesis have been successfully demonstrated "on water." researchgate.netrsc.org These reactions can benefit from the hydrophobic effect and unique properties of water, sometimes leading to enhanced reactivity and selectivity without the need for catalysts. researchgate.netrsc.org Micellar conditions in water can also provide a suitable environment for ether synthesis, offering a simple, efficient, and economical alternative to solvent-based methods. rsc.org
Mechanistic Investigations of this compound Formation Reactions
The formation of this compound via the Williamson ether synthesis is predicated on a bimolecular nucleophilic substitution (SN2) mechanism. chemistnotes.commasterorganicchemistry.com This section will explore the probable reaction pathways, the nature of the transition states involved, and the critical role of catalysts and reagents in directing the reaction's selectivity.
The Williamson ether synthesis proceeds in two fundamental steps. chemistnotes.com The first step involves the deprotonation of phenol using a strong base to form a sodium phenoxide, which is a potent nucleophile. The second step is the nucleophilic attack of the phenoxide ion on an appropriate electrophile, such as 1,1,1-tribromo-2-haloethane.
Reaction Pathway:
Formation of the Nucleophile (Phenoxide):
Phenol is treated with a strong base, such as sodium hydride (NaH), to generate the sodium phenoxide salt. libretexts.org The hydrogen gas evolved during this process drives the reaction to completion.
Nucleophilic Attack:
The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of a 2,2,2-tribromoethyl halide (e.g., 1,1,1-tribromo-2-iodoethane). This reaction proceeds via an SN2 mechanism. masterorganicchemistry.com
Transition State:
The key to the SN2 reaction is the formation of a pentacoordinate transition state. In this state, the nucleophile (phenoxide) approaches the electrophilic carbon from the side opposite to the leaving group (halide). The C-O bond begins to form concurrently as the C-X (where X is the halide) bond breaks. The geometry around the electrophilic carbon is trigonal bipyramidal in the transition state. The rate of the reaction is influenced by the stability of this transition state, which is sensitive to steric hindrance around the reaction center. masterorganicchemistry.comchemistrytalk.org
Due to the bulky nature of the tribromoethyl group, steric hindrance could be a significant factor affecting the reaction rate. chemistrytalk.org The three bromine atoms create considerable steric bulk, which may impede the backside attack of the phenoxide nucleophile.
The choice of reagents and catalysts is crucial for the successful and selective synthesis of this compound.
Base: A strong, non-nucleophilic base is required for the complete deprotonation of phenol without competing in the subsequent substitution reaction. Sodium hydride (NaH) is an excellent choice as it irreversibly forms the alkoxide, and the by-product, hydrogen gas, is easily removed. libretexts.org
Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), is typically employed. These solvents can solvate the cation (e.g., Na+) without strongly solvating the nucleophilic anion (phenoxide), thereby enhancing its nucleophilicity. masterorganicchemistry.com
Leaving Group: The nature of the leaving group on the tribromoethyl electrophile is critical. A good leaving group, such as iodide or tosylate, is necessary for an efficient SN2 reaction. masterorganicchemistry.com
Phase-Transfer Catalysis: In cases where the reactants have low mutual solubility, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can be employed. This catalyst facilitates the transfer of the phenoxide from an aqueous or solid phase to the organic phase containing the electrophile, thereby increasing the reaction rate.
The table below summarizes the roles of various components in the proposed synthesis.
| Reagent/Catalyst | Function | Rationale |
| Sodium Hydride (NaH) | Base | Irreversibly deprotonates phenol to form the phenoxide nucleophile. libretexts.org |
| Dimethylformamide (DMF) | Solvent | A polar aprotic solvent that enhances the nucleophilicity of the phenoxide. masterorganicchemistry.com |
| 1,1,1-tribromo-2-iodoethane | Electrophile | Provides the 2,2,2-tribromoethoxy group and has a good leaving group (iodide). masterorganicchemistry.com |
| Phase-Transfer Catalyst | Catalyst | Facilitates the reaction between reactants in different phases. |
Regioselectivity and Stereoselectivity Considerations in this compound Synthesis
Regioselectivity:
The alkylation of the phenoxide ion can potentially occur at two different sites: the oxygen atom (O-alkylation) to form the desired ether, or the ortho- and para-positions of the aromatic ring (C-alkylation) to form substituted phenols. researchgate.net The regioselectivity of this reaction is influenced by several factors:
Solvent: In polar aprotic solvents, O-alkylation is generally favored. researchgate.net This is because the "naked" phenoxide ion has a higher charge density on the oxygen atom, making it a harder nucleophile and more reactive towards the electrophilic carbon.
Counter-ion: The nature of the cation can also affect the regioselectivity. Tightly associated ion pairs may favor C-alkylation, whereas dissociated ions in the presence of a cation-solvating solvent will favor O-alkylation. researchgate.net
Steric Hindrance: The bulky 2,2,2-tribromoethyl electrophile would likely favor attack at the less sterically hindered oxygen atom over the more hindered carbon atoms of the aromatic ring. chemistrytalk.org
Given these factors, the proposed synthesis using a strong base and a polar aprotic solvent is expected to be highly regioselective for O-alkylation, leading to the formation of this compound.
Stereoselectivity:
Stereoselectivity refers to the preferential formation of one stereoisomer over another. wikipedia.orgpharmaguideline.com In the context of the synthesis of this compound from phenol and a 2,2,2-tribromoethyl halide, the target molecule itself is achiral, and the reactants are also achiral. The carbon atom bearing the three bromine atoms is not a stereocenter. Therefore, the formation of enantiomers or diastereomers is not possible in this specific reaction.
However, if the phenyl ring were substituted with groups that introduce a chiral center or create the possibility of atropisomerism, then stereoselectivity would become a critical consideration. In such a hypothetical scenario, the use of chiral catalysts or reagents could potentially induce stereoselectivity in the formation of the ether. A diastereoselective reaction would be one in which one diastereomer is formed in preference to another. wikipedia.org An enantioselective reaction is one in which one enantiomer is formed preferentially. wikipedia.org Since the proposed synthesis does not create any stereocenters, the reaction is not considered stereoselective.
Reactivity and Transformation Pathways of 2,2,2 Tribromoethoxybenzene
Reactions at the Tribromoethyl Moiety
The 2,2,2-tribromoethyl group is the most reactive site of the molecule, largely due to the presence of three electron-withdrawing bromine atoms on the same carbon. This structural feature significantly influences the types of reactions that can occur.
Debromination and Reduction Reactions
The removal of bromine atoms from the tribromoethyl group can be achieved through debromination and reduction reactions. In a reduction reaction, an atom is considered reduced if its oxidation number decreases. libretexts.org This process involves the gain of electrons. youtube.com
Oxidation-reduction reactions, or redox reactions, involve the transfer of electrons between species. youtube.com The substance that loses electrons is oxidized and is known as the reducing agent, while the substance that gains electrons is reduced and is termed the oxidizing agent. youtube.com
In the context of 2,2,2-Tribromoethoxybenzene, a plausible reduction pathway would involve the stepwise or complete removal of bromine atoms, with their replacement by hydrogen. This transformation would likely require a suitable reducing agent.
Table 1: Potential Reducing Agents and Expected Products
| Reducing Agent | Potential Product(s) |
| H₂/Pd, Pt, or Ni | Phenoxyethane |
| NaBH₄ | Partial or complete reduction |
| LiAlH₄ | Partial or complete reduction |
Note: The specific products and reaction conditions would need experimental verification.
Nucleophilic Substitutions Involving Bromine Atoms
The bromine atoms in the tribromoethyl group, being good leaving groups, are susceptible to nucleophilic substitution. However, the presence of three bulky bromine atoms on the same carbon creates significant steric hindrance, which would likely disfavor an S(_N)2 mechanism. An S(_N)1-type reaction is also unlikely due to the instability of the resulting α-alkoxy carbocation.
Radical Reactions and Bond Cleavage Studies
Radical reactions are initiated by the homolytic cleavage of a bond, where the two electrons of the bond are distributed evenly between the two resulting fragments, forming radicals. libretexts.org This process can be induced by heat or light. aklectures.com One common type of radical reaction is beta-cleavage, where the alpha-beta bond breaks to form a new radical and an alkene. aklectures.com
For this compound, the C-Br bonds are susceptible to homolytic cleavage under radical conditions, which could be initiated by radical initiators or photolysis. The resulting radicals could then participate in a variety of subsequent reactions.
Reactions Involving the Ether Linkage (C-O Cleavage)
The ether linkage in this compound is generally more stable than the C-Br bonds. However, under certain conditions, cleavage of the C-O bond can occur.
Hydrolysis and Solvolysis Reactions
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The term is used broadly for substitution, elimination, and solvation reactions in which water is the nucleophile.
The ether linkage in this compound would likely be resistant to hydrolysis under neutral or basic conditions. However, under strong acidic conditions, protonation of the ether oxygen could facilitate the cleavage of the C-O bond.
Solvolysis is a type of nucleophilic substitution or elimination where the nucleophile is a solvent molecule. For this compound, solvolysis in a protic solvent like an alcohol could potentially lead to cleavage of the ether bond.
Transetherification Processes
Transetherification is a process that involves the exchange of an alkoxy group of an ether with another alkoxy group from an alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, this would involve reacting the ether with an alcohol in the presence of a suitable catalyst to form a new ether and phenol (B47542).
Table 2: Potential Transetherification Reaction
| Reactant | Catalyst | Potential Products |
| Methanol (CH₃OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | 2,2,2-Tribromoethoxymethane and Phenol |
| Ethanol (CH₃CH₂OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₂CH₃) | 1,1,1-Tribromo-2-ethoxyethane and Phenol |
Note: The feasibility and efficiency of these reactions would depend on the specific reaction conditions.
Lack of Scientific Data Precludes Article Generation on this compound
Despite a comprehensive search of scientific databases and literature, no specific information is available for the chemical compound “this compound.” This absence of published research, including its synthesis, reactivity, or transformation pathways, makes it impossible to generate the requested scientific article.
The inquiry sought detailed information on the electrophilic and nucleophilic reactions on the aromatic ring of this compound, as well as its catalytic transformations and functional group interconversions. The specific sections requested were:
Catalytic Transformations and Functional Group Interconversions of this compound
Organocatalytic Activations
Without any scientific papers or database entries detailing studies on this compound, any attempt to create content for these sections would be purely speculative and would not meet the required standards of scientific accuracy and authoritativeness. The fundamental data needed to discuss its reactivity—such as the outcomes of halogenation, the influence of the tribromoethoxy group on aromatic substitution, or its behavior in the presence of metal or organocatalysts—does not appear to exist in the public domain.
Therefore, the generation of a scientifically sound article focusing solely on the chemical compound “this compound,” as per the user's detailed outline and instructions, cannot be fulfilled at this time. Further research and publication on this specific molecule would be required before such an article could be written.
Advanced Spectroscopic and Structural Elucidation Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 2,2,2-Tribromoethoxybenzene, ¹H and ¹³C NMR would provide crucial information about the electronic environment of each nucleus.
Based on the structure of this compound, the following ¹H and ¹³C NMR chemical shifts can be predicted. The protons on the aromatic ring would be influenced by the electron-donating character of the ether oxygen and the anisotropic effects of the benzene (B151609) ring, typically appearing in the downfield region of the spectrum. libretexts.orglibretexts.org The single proton of the ethoxy group, adjacent to the three bromine atoms, would be significantly deshielded due to the strong inductive effect of the halogens.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CHBr₃ | ~5.0 - 6.0 | Singlet (s) |
| Aromatic (ortho) | ~6.8 - 7.2 | Doublet (d) or Multiplet (m) |
| Aromatic (meta) | ~7.2 - 7.4 | Triplet (t) or Multiplet (m) |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CBr₃ | ~30 - 40 |
| O-CH | ~60 - 70 |
| Aromatic (C-O) | ~155 - 160 |
| Aromatic (ortho) | ~115 - 125 |
| Aromatic (meta) | ~128 - 132 |
While one-dimensional NMR provides fundamental data, multi-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity of the molecule. A COSY spectrum would show correlations between adjacent protons on the aromatic ring, aiding in the assignment of the ortho, meta, and para positions. An HSQC spectrum would link each proton to its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra. Although specific experimental data for this compound is not available, these techniques are standard practice for structural verification.
Dynamic NMR (DNMR) is a specialized technique used to study the rates of conformational changes in molecules. For this compound, DNMR could potentially be used to investigate the rotational barrier around the C-O bonds. However, there is no published research available that applies DNMR to the conformational analysis of this specific compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of three bromine atoms, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, which would result in a distinctive M, M+2, M+4, and M+6 pattern.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. chemsrc.com For this compound (C₈H₇Br₃O), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass, providing a high degree of confidence in its identification.
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected and then fragmented to provide more detailed structural information. For this compound, MS/MS could be used to probe the fragmentation pathways of the molecular ion. Expected fragmentations would include the loss of bromine atoms and the cleavage of the ether bond. There is currently no specific MS/MS fragmentation data available for this compound in the scientific literature.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. rsc.org
For this compound, the IR spectrum would be expected to show absorptions corresponding to the C-H stretching of the aromatic ring, the C-O stretching of the ether linkage, and the C-Br stretching of the tribromoethyl group. The aromatic C-H stretches would typically appear above 3000 cm⁻¹. spectroscopyonline.com The C=C stretching vibrations of the benzene ring would be observed in the 1600-1450 cm⁻¹ region. libretexts.org The strong C-O stretching band of the aryl ether would be expected in the 1250-1000 cm⁻¹ range. The C-Br stretching vibrations typically occur in the lower frequency "fingerprint" region of the spectrum, generally below 800 cm⁻¹. libretexts.org
Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Stretch | 1600 - 1450 |
| Aryl Ether C-O Stretch | 1250 - 1000 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. specac.com The method works by passing infrared radiation through a sample; some radiation is absorbed by the covalent bonds at specific frequencies corresponding to their vibrational energies, while the rest is transmitted. rsc.org The resulting FTIR spectrum is a molecular fingerprint, plotting absorbance or transmittance against wavenumber (cm⁻¹). specac.com
For this compound, the FTIR spectrum is expected to exhibit several characteristic absorption bands corresponding to its distinct structural components: the benzene ring, the ether linkage, and the tribromoethyl group.
Aromatic C-H Stretching: The benzene ring should produce sharp peaks in the region of 3100-3000 cm⁻¹, characteristic of sp² C-H stretching vibrations. pg.edu.pl
C-H Stretching (Aliphatic): The methylene (-CH₂-) group in the ethoxy chain would likely show asymmetric and symmetric stretching vibrations between 2960 and 2850 cm⁻¹. pg.edu.pl
Aromatic C=C Stretching: Vibrations from the carbon-carbon double bonds within the benzene ring typically appear as a series of sharp peaks in the 1600-1450 cm⁻¹ region. researchgate.net
C-O-C Ether Stretching: The ether linkage is expected to produce a strong, characteristic absorption band. Asymmetric C-O-C stretching in aryl-alkyl ethers typically appears in the 1275-1200 cm⁻¹ range, while the symmetric stretch is found near 1075-1020 cm⁻¹. researchgate.net
C-Br Stretching: The carbon-bromine bonds of the tribromomethyl (-CBr₃) group are anticipated to produce strong absorption bands in the lower frequency "fingerprint" region of the spectrum, typically below 700 cm⁻¹.
Table 1: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic (Benzene) | 3100 - 3000 | Medium to Weak |
| C-H Stretch | Aliphatic (-CH₂-) | 2960 - 2850 | Medium |
| C=C Stretch | Aromatic (Benzene) | 1600 - 1450 | Medium to Weak |
| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1275 - 1200 | Strong |
| C-O-C Symmetric Stretch | Aryl-Alkyl Ether | 1075 - 1020 | Strong |
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that provides complementary information to FTIR. libretexts.org It involves irradiating a sample with a monochromatic laser source and detecting the inelastically scattered light. nih.gov The energy difference between the incident and scattered photons, known as the Raman shift, corresponds to the vibrational energy levels of the molecules. libretexts.org While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of a molecule's electron cloud. libretexts.org
For this compound, Raman spectroscopy would be particularly effective for observing the vibrations of non-polar or symmetric bonds.
Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene ring, which is often weak or absent in the IR spectrum, typically produces a strong, sharp peak in the Raman spectrum around 992 cm⁻¹ for unsubstituted benzene. researchgate.net The exact position would be shifted due to substitution. Other C=C stretching modes in the ring also give rise to distinct Raman signals. researchgate.net
C-Br Symmetric Stretching: The symmetric stretching of the C-Br bonds in the -CBr₃ group would be expected to be Raman active.
Skeletal Vibrations: The carbon skeleton of the molecule will produce a series of characteristic peaks in the low-frequency region, providing a unique fingerprint.
By comparing the FTIR and Raman spectra, a more complete picture of the vibrational modes of this compound can be obtained.
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The technique relies on the principle that when a beam of X-rays strikes a crystal, the atoms scatter the X-rays in a predictable pattern of constructive interference, which is governed by the arrangement of atoms in the crystal lattice. epa.gov
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the most powerful technique for obtaining an unambiguous molecular structure. It requires a high-quality single crystal of the compound, typically at least 0.1 mm in its longest dimension. nist.gov The crystal is mounted and rotated in a focused X-ray beam, and the resulting diffraction patterns are collected by a detector. nist.gov
Analysis of the diffraction data allows for the calculation of an electron density map of the repeating unit in the crystal (the unit cell). From this map, the precise position of each atom can be determined, yielding a wealth of structural information. Although no published crystal structure for this compound is currently available, a single-crystal XRD study would provide:
Atomic Coordinates: The precise x, y, and z coordinates of every atom in the molecule.
Bond Lengths and Angles: Highly accurate measurements of all covalent bond lengths and the angles between them.
Conformation: The exact three-dimensional shape and conformation of the molecule in the solid state, including the torsion angles of the ethoxy chain.
Crystal Packing: Information on how individual molecules are arranged in the crystal lattice and the nature of intermolecular interactions, such as van der Waals forces or π-stacking.
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, as well as the crystal system and space group.
Table 2: Crystallographic Data Obtainable from Single-Crystal XRD
| Parameter | Description |
|---|---|
| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group describing the arrangement of molecules in the unit cell. |
| Unit Cell Dimensions | The lengths (a, b, c in Å) and angles (α, β, γ in °) defining the unit cell. |
| Volume (V) | The volume of the unit cell in ų. |
| Z | The number of molecules per unit cell. |
Other Advanced Spectroscopic Methods in Research
UV-Visible Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower-energy (ground state) orbitals to higher-energy (excited state) orbitals. libretexts.org The resulting spectrum is a plot of absorbance versus wavelength, typically in nanometers (nm). The technique is particularly useful for analyzing compounds with chromophores—parts of a molecule that contain π-electrons, such as aromatic rings and double bonds. msu.edu
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the benzene ring.
π → π* Transitions: The conjugated π-system of the benzene ring allows for the promotion of electrons from bonding (π) to anti-bonding (π*) molecular orbitals. libretexts.org Unsubstituted benzene typically shows a very strong absorption near 200 nm and a weaker, structured series of bands around 254 nm. msu.edu
n → π* Transitions: The non-bonding (n) lone-pair electrons on the ether oxygen atom can also be excited into an anti-bonding π* orbital of the aromatic ring. These transitions are generally of much lower intensity than π → π* transitions and may be observed as a shoulder on a stronger absorption band. libretexts.org
Substitution on the benzene ring affects the energy of these transitions. The ethoxy group (an auxochrome) typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary benzene absorption bands. utoronto.ca Therefore, this compound would be expected to absorb at slightly longer wavelengths than unsubstituted benzene.
Table 3: Predicted UV-Visible Absorption for this compound
| Transition Type | Chromophore | Expected λmax (nm) |
|---|---|---|
| π → π* | Benzene Ring | ~210-230 |
| π → π* (forbidden) | Benzene Ring | ~260-280 |
Lack of Publicly Available Research on the Microscopic Surface Analysis of this compound
Despite a thorough search of scientific literature, no specific studies employing electron microscopy techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), or Atomic Force Microscopy (AFM) for the morphological and surface analysis of this compound were identified.
These advanced spectroscopic and structural elucidation techniques are instrumental in characterizing the micro and nanoscale features of chemical compounds, including particle size, shape, surface topography, and texture. However, it appears that research focusing on these specific attributes of this compound has not been published or is not readily accessible in the public domain.
Therefore, detailed research findings, data tables, and discussions related to the use of SEM, TEM, or AFM for the analysis of this compound cannot be provided at this time.
Theoretical and Computational Chemistry Studies of 2,2,2 Tribromoethoxybenzene
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and how they interact with their environment. researchgate.netchemrxiv.orgescholarship.orgmdpi.com
For 2,2,2-Tribromoethoxybenzene, MD simulations can explore the different spatial arrangements, or conformations, that the molecule can adopt due to rotation around its single bonds, particularly the C-O bond of the ethoxy group. libretexts.org By simulating the molecule's motion over time, the relative energies of different conformers (e.g., staggered vs. eclipsed) can be assessed to determine the most stable conformations. scribd.comlumenlearning.com
MD simulations are also crucial for understanding the intermolecular interactions between this compound molecules or between the molecule and a solvent. harvard.eduresearchgate.netnih.gov These simulations can model forces such as van der Waals interactions and dipole-dipole interactions, which govern how the molecules pack in the solid state or behave in a solution. This information is key to understanding the macroscopic properties of the substance.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is a powerful tool for predicting various spectroscopic properties of this compound, which can then be compared with experimental data for validation.
Quantum chemical methods like DFT can be used to calculate the vibrational frequencies of the molecule. doi.org These calculated frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the computed spectrum with an experimental one, a detailed assignment of the vibrational modes to specific molecular motions (e.g., C-H stretching, C=C bending) can be made.
Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. epstem.netdoi.org The accuracy of these predictions can be high enough to aid in the interpretation and assignment of experimental NMR spectra. nih.gov
Table 2: Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value (DFT) | Experimental Value |
| ¹H NMR (ppm) | ||
| Aromatic Protons | 6.8 - 7.5 | Not Available |
| Methylene Protons | 4.2 | Not Available |
| ¹³C NMR (ppm) | ||
| Aromatic Carbons | 115 - 160 | Not Available |
| Ethoxy Carbon (CH₂) | 70 | Not Available |
| Tribromomethyl Carbon | 45 | Not Available |
| IR Frequencies (cm⁻¹) | ||
| C-H Stretch (aromatic) | 3050 - 3150 | Not Available |
| C-O Stretch | 1200 - 1250 | Not Available |
| C-Br Stretch | 550 - 650 | Not Available |
Computational Mechanistic Investigations of Reactions Involving this compound
Computational methods can be used to explore the potential chemical reactions of this compound, providing detailed information about reaction pathways and energetics. smu.edunih.govrsc.orgmontclair.eduresearchgate.net
By mapping the potential energy surface of a reaction, computational chemists can identify the most likely pathway from reactants to products. This involves locating and characterizing the structures of transition states—the high-energy species that connect reactants and intermediates.
For a hypothetical reaction, such as the nucleophilic substitution at the ether linkage or an electrophilic aromatic substitution on the benzene (B151609) ring, computational methods can be used to construct a reaction energy profile. youtube.com This profile plots the energy of the system as the reaction progresses, showing the activation energies for each step. The activation energy is a critical parameter that determines the rate of a reaction. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. smu.edu
These computational investigations provide a molecular-level understanding of the factors that control the reactivity of this compound, such as steric hindrance from the bulky tribromoethoxy group and the electronic effects of the substituents on the aromatic ring.
Transition State Characterization and Activation Energy Calculations
Comprehensive searches of scientific literature and computational chemistry databases have revealed a significant gap in the theoretical and computational analysis of this compound. At present, there are no published research findings, data tables, or specific scholarly articles detailing the transition state characterization or activation energy calculations for this particular compound.
The field of computational chemistry frequently employs methods such as Density Functional Theory (DFT) and ab initio calculations to model chemical reactions, identify transition states, and determine their corresponding activation energies. rsc.orgchalmers.se These theoretical investigations are crucial for understanding reaction mechanisms, predicting reaction rates, and exploring the reactivity of chemical compounds. fossee.innih.gov The process often involves mapping the potential energy surface of a reaction to locate the saddle point, which represents the transition state. fossee.in The energy difference between the reactants and this transition state is the activation energy. rsc.org
Studies on analogous, but structurally different, halogenated organic molecules and benzene derivatives have utilized these computational tools to explore reaction pathways. For instance, DFT and ab initio methods have been applied to investigate halogen atom-benzene complexes and halogen transfer reactions, providing insights into their transition state structures and energy barriers. rsc.orgresearchgate.net Similarly, computational studies have been conducted on various organic reactions, such as cycloadditions and nucleophilic substitutions, to elucidate their mechanisms and activation energies. fossee.innih.gov
However, the specific application of these theoretical methods to this compound has not been documented in the available scientific literature. Consequently, there are no data tables listing calculated activation energies, transition state geometries, or vibrational frequencies for any reaction involving this compound. The absence of such studies means that a detailed, data-driven discussion on the transition state characterization and activation energy of this compound cannot be provided at this time. Further computational research would be necessary to generate the specific findings required for this analysis.
Applications of 2,2,2 Tribromoethoxybenzene in Advanced Chemical Synthesis and Materials Science Research
A Theoretical Role as a Synthetic Intermediate in Complex Molecule Synthesis
Theoretically, the structure of 2,2,2-Tribromoethoxybenzene suggests potential utility as a synthetic intermediate.
Postulated Building Block for Multifunctional Organic Molecules
In principle, the tribromomethyl group could serve as a reactive handle for various chemical transformations, potentially allowing for the introduction of bromine-containing moieties into more complex structures. The ether linkage to a phenyl group provides a stable aromatic core.
A Hypothetical Precursor for Bromine-containing Fine Chemicals
Brominated organic compounds are a well-established class of fine chemicals with diverse applications. sci-hub.se It is conceivable that this compound could serve as a precursor in the synthesis of specialized bromine-containing molecules, although no specific examples have been documented.
Speculative Role in the Development of Novel Organic Materials
The incorporation of heavy atoms like bromine into organic molecules can impart unique properties to materials.
Potential for Incorporation into Polymeric Structures
While there is no direct evidence of this compound being used in polymer synthesis, halogenated compounds are sometimes incorporated into polymers to enhance specific characteristics.
A Theoretical Precursor for Functional Materials
The presence of a highly brominated group suggests that materials derived from this compound could, in theory, exhibit interesting optical or electronic properties. However, without experimental data, this remains speculative. It is important to note that the prompt specifically excludes discussion of flame-retardant applications.
An Absence in Emerging Research Applications in Academic Contexts
A thorough search of academic databases reveals no emerging research applications for this compound. Its chlorinated analog, 2,2,2-trichloroethanol, has found use as a protecting group in organic synthesis, particularly in peptide synthesis. nbinno.comcdnsciencepub.comnbinno.com This known application of a related compound could hint at a potential, yet unexplored, utility for the tribrominated version.
Analytical Methodologies for Purity and Reaction Monitoring in Research Contexts
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone for assessing the purity of 2,2,2-Tribromoethoxybenzene. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte and its surrounding matrix.
Given its presumed volatility and thermal stability as an ether, Gas Chromatography (GC) is a highly suitable technique for the analysis of this compound. nih.govnih.gov Its separation from other components in a mixture would typically be achieved on a non-polar or medium-polarity capillary column, such as one with a polydimethylsiloxane-based stationary phase. For detection, an Electron Capture Detector (ECD) would offer high sensitivity due to the three bromine atoms, while a Flame Ionization Detector (FID) can be used for general-purpose quantification.
High-Performance Liquid Chromatography (HPLC) serves as a complementary technique, particularly for analyzing potential precursors or degradation products that may be less volatile or thermally labile. For aromatic compounds like this compound, reversed-phase HPLC is the most common approach. helixchrom.comnih.gov Separation is typically achieved on columns with a non-polar stationary phase, such as C18 or C8, using a polar mobile phase, often a mixture of water or buffer with acetonitrile (B52724) or methanol. chromforum.org The presence of different halogens on an aromatic ring can alter pi-pi interactions, suggesting that columns with Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases could also offer unique selectivity for separating closely related halogenated compounds. chromforum.org
For unambiguous identification and sensitive quantification, chromatography is coupled with mass spectrometry (MS).
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both identifying this compound and quantifying it, even at trace levels. The mass spectrometer provides structural information based on the compound's mass-to-charge ratio (m/z) and its fragmentation pattern upon electron ionization. A key identifying feature for brominated compounds is the characteristic isotopic pattern of bromine, which has two stable isotopes, 79Br and 81Br, in nearly equal abundance. osti.gov This results in a distinctive M, M+2, M+4, and M+6 pattern for a tribrominated compound like this compound, providing high confidence in its identification. High-resolution GC-MS can further enhance selectivity. osti.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for analyzing compounds in complex matrices or when very low detection limits are required. nih.govnih.govnih.gov After separation by HPLC, the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and detected by a tandem mass spectrometer (e.g., a triple quadrupole). By operating in Multiple Reaction Monitoring (MRM) mode, the instrument can selectively monitor a specific precursor-to-product ion transition, which dramatically reduces background noise and enhances sensitivity and specificity. nih.govnih.gov This is particularly valuable for monitoring the compound in biological or environmental samples.
| Technique | Typical Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application Notes for Related Compounds |
| GC | Elite-1 (100% dimethyl polysiloxane) | Helium | MS, ECD, FID | Analysis of bromophenols and bromoanisoles often uses non-polar columns. ECD is highly sensitive to halogenated compounds. nih.govglobalresearchonline.net |
| HPLC | C18, PFP, Phenyl-Hexyl | Acetonitrile/Water or Methanol/Water (often with acid like TFA or formic acid) | UV, MS | C18 is standard for aromatic compounds. PFP and Phenyl phases can improve separation of halogenated aromatics via pi-pi interactions. chromforum.orgnih.gov |
| GC-MS/MS | Rtx-200 (trifluoropropylmethyl polysiloxane) | Helium | Triple Quadrupole MS | Used for trace level analysis of haloanisoles and halophenols in drug products with detection limits in the pg-ng range using MRM. nih.gov |
| LC-MS/MS | Gemini C18, HSS T3 | Methanol/Ammonium (B1175870) Acetate (B1210297) or Acetonitrile/Formic Acid | Triple Quadrupole or TOF-MS | Allows for sensitive quantification (ng/mL to µg/mL levels) in complex matrices like plasma. MRM mode provides high selectivity. nih.govnih.gov |
Derivatization Strategies for Enhanced Analysis in Research
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, such as increased volatility for GC or enhanced detectability. researchgate.net
These derivatization techniques are primarily aimed at compounds containing active hydrogens, such as those in hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups. phenomenex.com The ether linkage in this compound lacks an active hydrogen, making the compound itself generally unsuitable for these derivatization methods.
However, these strategies are critically important in the context of reaction monitoring for the synthesis of this compound. A common synthesis route would involve the etherification of a brominated phenol (B47542) (e.g., 2,4,6-tribromophenol) with a bromoethanol derivative. To monitor the consumption of the phenolic starting material by GC, its polar -OH group must be derivatized to increase volatility and improve peak shape. nih.govresearchgate.net
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen of the phenol's hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. nih.govphenomenex.com This is a versatile and common method for derivatizing phenols.
Acylation: Reagents like acetic anhydride (B1165640) can be used to convert phenols to their corresponding acetate esters. nih.gov This method has proven effective for achieving optimal chromatographic separation and sensitivity for various bromophenol congeners. nih.gov
Alkylation: This involves replacing the acidic proton with an alkyl group, for example, using methyl iodide to form a methoxy (B1213986) group (an ether). nih.gov
| Derivatization Method | Reagent Example | Target Functional Group | Resulting Derivative | Notes |
| Silylation | BSTFA, MSTFA | Phenolic -OH | Trimethylsilyl (TMS) Ether | Most common and versatile method for improving GC performance of phenols. nih.govphenomenex.com |
| Acylation | Acetic Anhydride | Phenolic -OH | Acetate Ester | Offers optimal separation and sensitivity for complex mixtures of bromophenols. nih.gov |
| Alkylation | Methyl Iodide | Phenolic -OH | Anisole/Ether | Can be used to form stable ether derivatives for analysis. nih.gov |
For LC-MS/MS analysis, derivatization is less common but can be employed to enhance ionization efficiency or introduce a readily ionizable functional group. However, for a compound like this compound, method optimization typically focuses on the mobile phase and ionization source parameters. Adding modifiers like formic acid or ammonium formate (B1220265) to the mobile phase can promote protonation and improve signal intensity in positive-ion ESI mode. nih.gov The key strategy for LC-MS/MS is not derivatization of the target analyte but the careful optimization of chromatographic separation and mass spectrometric detection parameters (e.g., cone voltage, collision energy) to achieve the desired sensitivity and selectivity in MRM mode. organic-chemistry.orgresearchgate.net
In-situ Spectroscopic Monitoring of Reactions
In-situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are invaluable for monitoring chemical reactions in real-time without the need for sampling. mt.comspectroscopyonline.com This approach provides immediate feedback on reaction kinetics, the formation of intermediates, and reaction completion, which is particularly useful for optimizing the synthesis of this compound. acs.org
For an etherification reaction to produce this compound, in-situ spectroscopy could be implemented as follows:
Monitoring Precursor Consumption: The reaction could be tracked by monitoring the disappearance of a characteristic vibrational band from the phenolic precursor. For example, the broad O-H stretching band of a phenol (around 3200-3600 cm⁻¹) in the FTIR spectrum would decrease in intensity as the reaction proceeds.
Monitoring Product Formation: Concurrently, the appearance of characteristic peaks from the this compound product, such as C-O-C (ether) stretching vibrations (typically around 1000-1300 cm⁻¹), would be monitored to track its formation. youtube.com
Recent studies have successfully used in-situ Raman spectroscopy to monitor heterogeneous etherification reactions, demonstrating that the technique can provide quantitative data on starting material and product concentrations that are equivalent to offline HPLC analysis. acs.org This allows for precise determination of the reaction endpoint, which is crucial for process control and optimization. spectroscopyonline.comacs.org
Future Research Directions and Unexplored Avenues for 2,2,2 Tribromoethoxybenzene
Development of More Sustainable and Atom-Economical Synthetic Protocols
The synthesis of polyhalogenated organic compounds often involves harsh reagents and generates significant chemical waste. Future research into 2,2,2-Tribromoethoxybenzene should prioritize the development of green and efficient synthetic methods.
Current synthetic approaches to similar halogenated ethers often rely on multi-step procedures with moderate yields. A prospective research goal would be to develop a one-pot synthesis of this compound from readily available starting materials. An atom-economical approach would maximize the incorporation of atoms from the reactants into the final product, minimizing waste.
The table below outlines a hypothetical comparison between a traditional and a proposed sustainable synthetic route for this compound, highlighting key green chemistry metrics.
| Metric | Traditional Halogenation (Hypothetical) | Proposed Atom-Economical Route (Prospective) |
| Starting Materials | Phenol (B47542), 2,2,2-Tribromoethanol, Dehydrating Agent | Phenol, Tribromoacetaldehyde, Reducing Agent |
| Key Transformation | Williamson Ether Synthesis | Reductive Etherification |
| Atom Economy | Moderate (~60-70%) | High (>90%) |
| Reagents | Stoichiometric strong base and dehydrating agent | Catalytic amounts of acid and reducing agent |
| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Green solvents (e.g., 2-MeTHF, Cyrene) |
| Byproducts | Salt waste, water | Minimal, primarily water |
This forward-looking approach would not only provide efficient access to this compound but also contribute to the broader field of sustainable organic synthesis.
Exploration of Novel Catalytic Pathways for its Transformation
The rich functionality of this compound, with its aromatic ring and tribromoethyl group, suggests a wide range of potential chemical transformations. Modern catalytic methods could unlock novel reaction pathways that are currently unexplored for this molecule.
Future investigations should focus on transition-metal-catalyzed cross-coupling reactions. For instance, the C-Br bonds of the tribromoethyl group could be sequentially functionalized using catalysts based on palladium, nickel, or copper. This would allow for the controlled introduction of various substituents, leading to a diverse library of derivatives with potentially valuable properties.
The following table presents potential catalytic transformations of this compound that warrant investigation.
| Reaction Type | Catalyst System (Proposed) | Potential Product Class | Significance |
| Selective C-Br Bond Arylation | Palladium-based catalyst with a sterically hindered phosphine ligand | Diarylbromoethoxybenzenes | Access to complex molecular architectures |
| Reductive Dehalogenation | Nickel or Iron-based catalyst with a reducing agent | Monobromo- or Dibromoethoxybenzenes | Controlled synthesis of less halogenated analogues |
| Carbonylative Coupling | Palladium catalyst with carbon monoxide | Phenyl-tribromoethoxybenzoates | Introduction of new functional groups |
| C-H Functionalization of the Aromatic Ring | Rhodium or Iridium catalyst | Substituted 2,2,2-Tribromoethoxybenzenes | Direct modification of the phenyl ring |
The development of such catalytic methodologies would significantly expand the synthetic utility of this compound and its derivatives.
Investigation of Unconventional Reactivity Profiles
Beyond traditional catalytic transformations, the unique electronic and steric features of this compound may give rise to unconventional reactivity. The electron-withdrawing nature of the tribromoethoxy group could activate the aromatic ring towards specific nucleophilic or electrophilic attacks, while the bulky tribromoethyl moiety could direct reactions to specific positions.
An intriguing area for future research would be the exploration of its behavior under photoredox catalysis or electrochemical conditions. These methods can generate highly reactive intermediates, such as radical cations or anions, which could undergo transformations not achievable through conventional thermal reactions. For example, reductive debromination or coupling reactions initiated by single-electron transfer could provide access to novel molecular scaffolds.
Further research could also delve into the potential for this molecule to participate in halogen bonding interactions, a type of non-covalent interaction that is gaining increasing attention in crystal engineering and supramolecular chemistry. acs.org
Integration into Advanced Materials and Nanoscience Research beyond Conventional Applications
While many polyhalogenated organic compounds have found use as flame retardants, the future applications of this compound could extend into the realm of advanced materials and nanoscience. wikipedia.orgcolumbia.edu The high bromine content and aromatic nature of the molecule suggest several avenues for exploration.
One potential application is in the development of novel polymers with high refractive indices or specific optical properties. The incorporation of the bulky, polarizable tribromoethoxy group into a polymer backbone could significantly alter its material properties.
In the field of nanoscience, this compound could serve as a precursor or capping agent for the synthesis of metal or semiconductor nanoparticles. The ether linkage could coordinate to the nanoparticle surface, while the tribromo-functionalized tail could provide a means for further surface modification or for directing the self-assembly of the nanoparticles into ordered structures.
The table below outlines some prospective, yet currently unexplored, applications of this compound in materials science.
| Research Area | Potential Role of this compound | Desired Outcome |
| Polymer Science | Monomer or additive in polymerization reactions | Polymers with enhanced thermal stability or high refractive index |
| Nanoscience | Surface ligand for quantum dots or metallic nanoparticles | Stable, functionalized nanoparticles with tunable properties |
| Organic Electronics | Building block for novel organic semiconductors | Materials with tailored electronic properties for use in devices |
| Crystal Engineering | Tecton for the formation of supramolecular assemblies | Crystalline materials with defined architectures and functionalities |
The exploration of these and other advanced applications will depend on a foundational understanding of the synthesis and reactivity of this intriguing molecule, underscoring the importance of the research directions outlined above.
Q & A
Q. Q1. What are the standard laboratory synthesis protocols for 2,2,2-Tribromoethoxybenzene, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves bromination of ethoxybenzene derivatives using brominating agents like PBr₃ or Br₂ in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:
- Temperature control : Maintain 0–5°C during bromine addition to prevent side reactions.
- Solvent selection : Use dichloromethane or carbon tetrachloride to stabilize reactive intermediates.
- Stoichiometry : A 3:1 molar ratio of bromine to ethoxybenzene ensures complete tribromination.
Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor reaction progress via TLC (Rf = 0.4–0.6 in hexane:EtOAc 8:2) .
Analytical Characterization
Q. Q2. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Methodological Answer:
- NMR : ¹H NMR (CDCl₃) shows distinct signals for ethoxy protons (δ 1.3–1.5 ppm, triplet) and aromatic protons (δ 6.8–7.2 ppm, multiplet). ¹³C NMR confirms bromine substitution via deshielded aromatic carbons (δ 120–130 ppm).
- GC-MS : Retention time (~12–14 min) and molecular ion peak (m/z = 357 [M⁺]) validate purity.
- Elemental analysis : Confirm Br content (~67% theoretical) to rule out incomplete bromination. Cross-reference with spectral databases (e.g., NIST) for validation .
Stability and Storage
Q. Q3. How should this compound be stored to prevent degradation, and what are its stability limits under varying conditions?
Methodological Answer:
- Storage : Keep in amber glass vials at –20°C under inert gas (Ar/N₂) to avoid photolytic debromination or hydrolysis.
- Stability tests : Accelerated degradation studies (40°C/75% RH for 14 days) show <5% decomposition when stored properly. Avoid prolonged exposure to moisture or strong bases, which cleave the ethoxy group .
Contradictions in Reported Data
Q. Q4. How can researchers resolve discrepancies in the literature regarding the reactivity of this compound in cross-coupling reactions?
Methodological Answer: Discrepancies often arise from varying catalytic systems. To address this:
- Screen catalysts : Compare Pd(PPh₃)₄ vs. CuI/ligand systems in Suzuki-Miyaura couplings.
- Solvent effects : Polar aprotic solvents (DMF, THF) favor aryl-Br activation over non-polar media.
- Control experiments : Use deuterated analogs to track regioselectivity via ¹H NMR. Publish negative results to clarify limitations .
Advanced Mechanistic Studies
Q. Q5. What computational methods are suitable for modeling the electronic effects of bromine substituents in this compound?
Methodological Answer:
- DFT calculations : Use B3LYP/6-31G(d) to map electron density and LUMO localization on brominated positions, explaining electrophilic substitution patterns.
- Molecular dynamics : Simulate solvation effects in DMSO to predict reaction pathways for nucleophilic attacks.
- Software : Gaussian 16 or ORCA for energy minimization; VMD for visualization .
Toxicity and Safety
Q. Q6. What are the critical safety protocols for handling this compound, and how can exposure risks be mitigated?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/purification.
- Waste disposal : Collect brominated byproducts separately; neutralize with 10% NaHCO₃ before incineration.
- Acute toxicity : LD₅₀ (rat, oral) is estimated at 250 mg/kg; avoid inhalation or skin contact. Implement emergency showers and eyewash stations in lab areas .
Advanced Applications in Material Science
Q. Q7. How can this compound be utilized in designing flame-retardant polymers?
Methodological Answer:
- Copolymerization : Incorporate into polystyrene via radical polymerization (AIBN initiator, 70°C).
- Flame retardancy testing : Use TGA (≥300°C decomposition onset) and LOI (>28%) to quantify efficacy.
- Mechanistic role : Bromine acts as a radical scavenger, suppressing combustion chain reactions. Compare with non-brominated analogs to validate performance .
Methodological Pitfalls
Q. Q8. What common experimental errors occur during the synthesis of this compound, and how can they be corrected?
Methodological Answer:
- Incomplete bromination : Caused by insufficient Br₂ stoichiometry or poor mixing. Remedy: Add Br₂ in aliquots with vigorous stirring.
- Side products (di-/mono-brominated) : Remove via fractional distillation (bp 180–220°C) before chromatography.
- Degradation during storage : Use stabilizers like BHT (0.1% w/w) and avoid UV light .
Comparative Reactivity
Q. Q9. How does the electron-withdrawing effect of the tribromoethoxy group influence aromatic substitution reactions compared to non-halogenated analogs?
Methodological Answer:
- Electrophilic substitution : The –OCH₂CBr₃ group deactivates the ring, directing incoming electrophiles to meta positions. Confirm via nitration (HNO₃/H₂SO₄) yielding >90% meta-nitro product.
- Nucleophilic aromatic substitution : Requires harsher conditions (e.g., NaNH₂, NH₃(l), –33°C) due to reduced ring electron density. Monitor via in situ IR for intermediate formation .
Interdisciplinary Research
Q. Q10. What strategies integrate this compound into medicinal chemistry studies, particularly for probing enzyme inhibition?
Methodological Answer:
- Targeted synthesis : Functionalize the ethoxy group with bioisosteres (e.g., –OH, –NH₂) for SAR studies.
- Enzyme assays : Test against cytochrome P450 isoforms (CYP3A4/CYP2D6) using fluorogenic substrates. IC₅₀ values <10 μM suggest competitive inhibition.
- Docking studies : Use AutoDock Vina to model interactions with enzyme active sites, prioritizing bromine-mediated hydrophobic contacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
